Product packaging for IS-741 sodium(Cat. No.:CAS No. 141284-73-3)

IS-741 sodium

Cat. No.: B12766488
CAS No.: 141284-73-3
M. Wt: 401.4 g/mol
InChI Key: RVWHCCQDZKMPAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

IS-741 sodium, also known as Fuzapladib sodium, is a synthetically derived, orally bioactive anti-inflammatory agent extensively studied in preclinical research for its potent mechanism of action targeting inflammatory cell migration and adhesion. Its primary biological activity is the inhibition of leukocyte function-associated antigen type 1 (LFA-1) activation, a critical leukocyte adhesion molecule . By blocking LFA-1, this compound effectively inhibits the adhesion of circulating leukocytes to the vascular endothelium, a key initial step in the inflammatory response . Furthermore, it functions as an inhibitor of phospholipase A2 (PLA2), an enzyme central to the inflammatory cascade . Research studies have demonstrated the efficacy of this compound in various animal models of inflammation. In a rat model of trinitrobenzene sulfonic acid (TNBS)-induced ileitis, oral administration of this compound (50 mg/kg for 7 days) effectively alleviated inflammation by reducing neutrophil recruitment, diminishing myeloperoxidase (MPO) activity, and lowering mucosal IL-8 levels in the ileum . In a model of dextran sulfate sodium (DSS)-induced experimental colitis in rats, this compound (10 mg/kg, orally) significantly improved disease symptoms, reduced colon weight, and suppressed inflammatory cell infiltration into the mucosa and submucosa . The compound has also shown therapeutic promise in models of pancreatic and lung inflammation. It attenuated bleomycin-induced lung injury and fibrosis in mice, reducing inflammatory cell infiltration and levels of mediators like MCP-1 . Additionally, it suppressed chronic pancreatitis in rats by inhibiting monocyte migration and subsequent pancreatic fibrosis . The collective research data indicates that this compound exerts its anti-inflammatory effects primarily by inhibiting Mac-1 expression on neutrophils and blocking their adhesion to endothelial cells, thereby preventing excessive leukocyte infiltration into tissues . This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19F3N3NaO3S B12766488 IS-741 sodium CAS No. 141284-73-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

141284-73-3

Molecular Formula

C15H19F3N3NaO3S

Molecular Weight

401.4 g/mol

IUPAC Name

sodium [3-(cyclohexanecarbonylamino)-5-(trifluoromethyl)-2-pyridinyl]-ethylsulfonylazanide

InChI

InChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H2,19,20,21,22);/q;+1/p-1

InChI Key

RVWHCCQDZKMPAZ-UHFFFAOYSA-M

Canonical SMILES

CCS(=O)(=O)[N-]C1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na+]

Origin of Product

United States

Molecular Mechanisms of Action of Is 741 Sodium

Leukocyte Function-Associated Antigen-1 (LFA-1) Activation Inhibition

IS-741 sodium has been shown to interfere with the inflammatory cascade by inhibiting the activation of Leukocyte Function-Associated Antigen-1 (LFA-1). This integrin plays a crucial role in the adhesion and migration of leukocytes, which are key events in the inflammatory response.

Role in Modulating Leukocyte Adhesion Molecules

This compound's mechanism involves the modulation of leukocyte adhesion molecules, which are critical for the initial steps of tissue infiltration by inflammatory cells. nih.gov Research indicates that IS-741 likely affects adhesion molecules belonging to the β1 or β2 integrin family. nih.govjst.go.jp LFA-1 is a prominent member of the β2 integrin family. The activation of LFA-1 is a critical event for T cell co-stimulation and involves changes in both affinity and avidity. nih.gov

Inhibition of Leukocyte Migration to Inflammatory Sites

By inhibiting LFA-1 activation, this compound effectively hinders the migration of leukocytes to sites of inflammation. Patho-histological observations in rat models have demonstrated that administration of IS-741 results in a lower degree of tissue infiltration by inflammatory cells, such as polymorphonuclear leukocytes. nih.govjst.go.jp This inhibition of neutrophil infiltration is a key aspect of its anti-inflammatory effects. immune-system-research.com

Downregulation of Mac-1 (CD11b/CD18) Expression

Further contributing to its anti-inflammatory profile, this compound has been observed to downregulate the expression of Mac-1 (CD11b/CD18). Studies in rats with trinitrobenzene sulfonic acid (TNBS)-induced ileitis showed that IS-741 treatment significantly reduced the infiltration of Mac-1 positive cells into inflammatory lesions. immune-system-research.com Mac-1 is another β2 integrin that plays a significant role in the adhesion and migration of neutrophils. researchgate.net

Interference with Cell Adhesion Processes: HL-60 Cells to HUVEC

In vitro studies have provided direct evidence of IS-741's ability to interfere with cell adhesion. The compound significantly inhibits the adhesion of human promyelocytic leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVEC). nih.govjst.go.jp This effect is primarily attributed to the action of IS-741 on the HL-60 cells. nih.govjst.go.jp Notably, IS-741 does not affect the expression of endothelial leukocyte adhesion molecule-1 (ELAM-1), intercellular adhesion molecule-1 (ICAM-1), or vascular cell adhesion molecule-1 (VCAM-1) on HUVEC. nih.govjst.go.jp

Table 1: Effect of this compound on Cell Adhesion

Cell Lines Effect of IS-741 Key Findings
HL-60 (Leukocytes) Inhibition of adhesion IS-741 primarily acts on these cells to reduce adhesion. nih.govjst.go.jp
HUVEC (Endothelial Cells) No direct effect on adhesion molecule expression The expression of ELAM-1, ICAM-1, and VCAM-1 remains unchanged. nih.govjst.go.jp

Phospholipase A2 (PLA2) Inhibition

In addition to its effects on leukocyte adhesion, this compound is a potent inhibitor of Phospholipase A2 (PLA2). immune-system-research.com PLA2 enzymes are crucial in the inflammatory process as they catalyze the release of arachidonic acid from membrane phospholipids, a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. immune-system-research.comnih.gov

Specificity for Cytosolic Phospholipase A2 (cPLA2)

While the broader inhibitory action on PLA2 is established, further research is needed to fully delineate the specific inhibitory profile of this compound across the different PLA2 isoforms. The Phospholipase A2 superfamily includes secreted (sPLA2), cytoplasmic (cPLA2), calcium-independent (iPLA2), and lipoprotein-associated (Lp-PLA2) types. immune-system-research.com The precise specificity of IS-741 for cytosolic phospholipase A2 (cPLA2) is a key area of ongoing investigation to fully understand its therapeutic potential.

Table 2: Investigated Molecular Targets of this compound

Target Molecule Family/Type Role in Inflammation Effect of IS-741
LFA-1 β2 Integrin Leukocyte adhesion and migration Inhibition of activation
Mac-1 (CD11b/CD18) β2 Integrin Neutrophil adhesion and migration Downregulation of expression
Phospholipase A2 (PLA2) Enzyme Release of arachidonic acid Potent inhibition

Modulation of Arachidonic Acid Metabolism

This compound significantly influences the metabolism of arachidonic acid, a key precursor to a wide array of pro-inflammatory lipid mediators. The compound functions as a potent inhibitor of cytosolic phospholipase A2 (cPLA2) nih.govnih.govnih.gov. cPLA2 is the rate-limiting enzyme responsible for the hydrolysis of membrane phospholipids, which releases arachidonic acid nih.gov. By inhibiting cPLA2, this compound effectively reduces the available pool of free arachidonic acid, thereby downregulating the entire arachidonic acid cascade nih.govnih.gov.

The inhibition of cPLA2 by this compound is a critical upstream event that curtails the inflammatory response. This mechanism prevents the initial step required for the synthesis of various downstream inflammatory molecules, highlighting the compound's targeted approach to modulating inflammation nih.gov.

Impact on Eicosanoid and Platelet-Activating Factor Biosynthesis

As a direct consequence of its inhibitory effect on cPLA2 and the subsequent reduction in arachidonic acid availability, this compound profoundly impacts the biosynthesis of eicosanoids and platelet-activating factor (PAF) nih.govnih.gov. Eicosanoids, which include prostaglandins and leukotrienes, are potent mediators of inflammation, pain, and fever nih.gov. Similarly, PAF is a powerful phospholipid activator involved in platelet aggregation, inflammation, and anaphylaxis nih.gov.

The biosynthesis of both eicosanoids and PAF is critically dependent on the initial release of arachidonic acid from the cell membrane by cPLA2 nih.govnih.gov. Therefore, by blocking this initial step, this compound effectively suppresses the production of these key pro-inflammatory mediators. This broad-spectrum inhibition of inflammatory lipid mediator synthesis contributes significantly to the anti-inflammatory properties of this compound.

Table 1: Effect of this compound on Key Molecules in Arachidonic Acid Metabolism
Target MoleculeEffect of this compoundConsequence
Cytosolic Phospholipase A2 (cPLA2)InhibitionReduced release of arachidonic acid from cell membranes.
Arachidonic AcidDecreased AvailabilitySubstrate for eicosanoid and PAF biosynthesis is limited.
Eicosanoids (Prostaglandins, Leukotrienes)Reduced BiosynthesisDecreased inflammatory response, pain, and fever.
Platelet-Activating Factor (PAF)Reduced BiosynthesisInhibition of platelet aggregation and inflammation.

Interplay with Cellular Signaling Pathways

Beyond its effects on lipid mediator synthesis, this compound also interacts with crucial cellular signaling pathways that govern leukocyte activation and infiltration, further contributing to its anti-inflammatory profile.

Pathways Upstream of LFA-1 Activation: Phospholipase C-β2 and RAC1

While direct evidence of this compound's interaction with Phospholipase C-β2 (PLC-β2) is not yet fully elucidated, its mechanism of action on leukocyte adhesion suggests an influence on pathways upstream of Lymphocyte Function-Associated Antigen-1 (LFA-1) activation. LFA-1, a β2-integrin, plays a pivotal role in leukocyte adhesion and transmigration nih.govnih.gov. The activation of LFA-1 is a complex process involving intracellular signaling cascades, including those mediated by PLC and the Rho family of small GTPases, such as RAC1 researchgate.netresearchgate.net.

Research has shown that IS-741 significantly reduces the expression of Mac-1 (another β2-integrin) on neutrophils nih.gov. The upregulation of Mac-1 is known to be dependent on RAC1 signaling nih.gov. This suggests that IS-741 may interfere with the RAC1 pathway, thereby affecting the activation state of β2-integrins. Given the shared regulatory mechanisms between Mac-1 and LFA-1, it is plausible that IS-741's inhibitory effect on leukocyte adhesion is, at least in part, mediated through the modulation of the RAC1 signaling pathway, which lies downstream of PLC activation in response to chemokine signaling researchgate.net.

Potential Influence on Other Inflammatory Mediators (e.g., IL-8)

This compound has been demonstrated to exert a direct influence on the levels of key pro-inflammatory cytokines. Specifically, studies have shown that treatment with IS-741 significantly reduces mucosal levels of Interleukin-8 (IL-8) in a rat model of ileitis nih.gov. IL-8 is a potent chemokine that plays a crucial role in the recruitment and activation of neutrophils at sites of inflammation nih.gov. By decreasing the production of IL-8, this compound can effectively dampen the influx of neutrophils, thereby mitigating tissue damage associated with acute and chronic inflammation. The precise mechanism by which IS-741 reduces IL-8 levels may be linked to its broader anti-inflammatory effects, including the inhibition of signaling pathways that lead to the transcription of pro-inflammatory genes.

Effect on Myeloperoxidase (MPO) Activity

A significant aspect of the anti-inflammatory action of this compound is its ability to reduce the activity of myeloperoxidase (MPO) nih.gov. MPO is an enzyme abundantly found in the azurophilic granules of neutrophils and is a key component of their antimicrobial system nih.govmdpi.com. Upon neutrophil activation and degranulation, MPO is released into the extracellular space where it catalyzes the formation of reactive oxygen species, such as hypochlorous acid, which can cause significant damage to host tissues frontiersin.orgnih.govfrontiersin.org.

In models of experimental colitis, treatment with IS-741 has been shown to significantly decrease mucosal MPO activity nih.gov. This reduction in MPO activity is indicative of decreased neutrophil infiltration and activation within the inflamed tissue, further underscoring the compound's potent anti-inflammatory effects.

Table 2: Summary of this compound's Effects on Cellular Signaling and Inflammatory Mediators
Signaling Pathway/MediatorObserved Effect of this compoundFunctional Consequence
LFA-1 Upstream Pathways (inferred via Mac-1)Potential modulation of RAC1 signalingReduced activation and expression of β2-integrins, leading to decreased leukocyte adhesion.
Interleukin-8 (IL-8)Significant reduction in mucosal levelsDecreased neutrophil chemotaxis and infiltration into inflamed tissues.
Myeloperoxidase (MPO)Significant reduction in activityLess tissue damage from neutrophil-derived reactive oxygen species.

Preclinical Research Methodologies and Models Utilizing Is 741 Sodium

In Vitro Experimental Paradigms

In vitro studies have been instrumental in dissecting the specific effects of IS-741 sodium on cellular adhesion, enzymatic activity, and the expression of inflammation-related molecules.

Cell-Based Assays for Adhesion Inhibition (e.g., HL-60 to HUVEC)

A key area of investigation for this compound has been its ability to inhibit the adhesion of leukocytes to endothelial cells, a critical early step in the inflammatory cascade. nih.gov A common model for this process involves the co-culture of human promyelocytic leukemia cells (HL-60), which can be induced to differentiate into neutrophil-like cells, and human umbilical vein endothelial cells (HUVEC). nih.govbmglabtech.com This assay mimics the in vivo interaction between circulating leukocytes and the blood vessel wall. bmglabtech.com

In studies utilizing this model, this compound has demonstrated a significant inhibitory effect on the adhesion of HL-60 cells to HUVEC, particularly when the cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.govmedchemexpress.com Research indicates that this compound primarily acts on the HL-60 cells rather than the HUVEC. nih.gov Further investigation into the molecular targets revealed that the compound likely affects adhesion molecules belonging to the β1 or β2 integrin family on the surface of HL-60 cells. nih.gov

In Vitro Adhesion Assay Findings
Experimental ModelKey FindingsPrimary Cell Type Affected
HL-60 cells and HUVEC stimulated with lipopolysaccharide (LPS)This compound significantly inhibited the adhesion of HL-60 cells to HUVEC. nih.govmedchemexpress.comHL-60 cells. nih.gov

Enzyme Activity Assays (e.g., PLA2, MPO)

The anti-inflammatory effects of this compound have also been assessed by examining its impact on key inflammatory enzymes, such as phospholipase A2 (PLA2) and myeloperoxidase (MPO). medchemexpress.comoup.com PLA2 is an enzyme involved in the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory mediators. oup.com MPO is an enzyme found in neutrophils and is a marker of neutrophil infiltration into tissues. nih.govnih.gov

This compound has been identified as an inhibitor of PLA2. medchemexpress.commedchemexpress.com In animal models of biliary carcinogenesis, dietary administration of IS-741 was found to affect PLA2 activity in hepatobiliary tissues. oup.com Furthermore, in a rat model of ileitis, treatment with this compound led to a significant reduction in MPO activity in the ileum, indicating a decrease in neutrophil infiltration into the inflamed tissue. medchemexpress.commedchemexpress.com

Enzyme Activity Assay Findings
EnzymeEffect of this compoundExperimental Context
Phospholipase A2 (PLA2)Inhibitory. medchemexpress.commedchemexpress.comGeneral classification as a PLA2 inhibitor; studied in a hamster model of biliary carcinogenesis. medchemexpress.comoup.com
Myeloperoxidase (MPO)Significantly reduced activity. medchemexpress.commedchemexpress.comRat model of trinitrobenzene sulfonic acid (TNBS)-induced ileitis. medchemexpress.commedchemexpress.com

Evaluation of Gene and Protein Expression Related to Inflammation (e.g., Integrins, Cytokines)

Research has delved into the effects of this compound on the expression of genes and proteins that are central to the inflammatory response, including integrins and cytokines. targetmol.comnih.gov Integrins are cell surface receptors that mediate cell-to-cell and cell-to-extracellular matrix adhesion, playing a crucial role in leukocyte trafficking. gsea-msigdb.orgnih.gov Cytokines are signaling proteins that regulate inflammation. nih.gov

Studies have shown that this compound can inhibit the expression of Mac-1 (also known as integrin αMβ2), a key adhesion molecule on the surface of neutrophils. nih.govtargetmol.com This inhibitory action on Mac-1 expression is thought to be a primary mechanism by which this compound blocks the adhesion of neutrophils to endothelial cells. nih.gov In a rat model of ileitis, this compound treatment also resulted in reduced levels of the pro-inflammatory cytokine IL-8 in the mucosa. medchemexpress.commedchemexpress.com Conversely, investigations into the effect of IS-741 on endothelial adhesion molecules like ELAM-1, ICAM-1, and VCAM-1 on HUVEC found no direct effect on their expression. nih.gov

In Vivo Animal Models of Inflammation and Disease

To assess the therapeutic potential of this compound in a more complex biological system, researchers have utilized various animal models of inflammatory diseases.

Rodent Models of Inflammatory Bowel Disease

Rodent models that mimic the pathology of human inflammatory bowel disease (IBD) have been a key focus for evaluating the efficacy of this compound.

A widely used and well-characterized model for IBD is the induction of colitis in rodents through the oral administration of dextran (B179266) sulfate (B86663) sodium (DSS). biomolther.orgtdblabs.se DSS is believed to be directly toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation that shares features with human ulcerative colitis. biomolther.org

In this rat model, IS-741 has been shown to be effective in mitigating the severity of colitis. nih.govnih.gov Treatment with IS-741 resulted in several positive outcomes, including an increase in body weight, a reduction in the wet weight of the colon, and an increase in the total colon length compared to untreated control groups. nih.gov Histological analysis revealed a marked decrease in the infiltration of inflammatory cells into the mucosa and submucosa of IS-741-treated rats. nih.govnih.gov The mucosal damage score was also significantly reduced with IS-741 treatment. nih.gov These macroscopic and microscopic improvements were accompanied by a significant reduction in mucosal myeloperoxidase (MPO) activity, further confirming the compound's ability to inhibit neutrophil infiltration. nih.gov

Effects of IS-741 in DSS-Induced Colitis in Rats
ParameterEffect of IS-741 Treatment
Body WeightIncreased. nih.gov
Colon Wet WeightSignificantly lower. nih.gov
Total Colon LengthSignificantly longer. nih.gov
Inflammatory Cell InfiltrationMarkedly alleviated. nih.govnih.gov
Mucosal Damage ScoreSignificantly reduced. nih.gov
Mucosal Myeloperoxidase (MPO) ActivitySignificantly reduced. nih.gov
Mac-1 Expression on Blood NeutrophilsSignificantly reduced. nih.gov

Models of Pancreatic Inflammation

Acute pancreatitis is a severe inflammatory condition where neutrophils and macrophages play a central role. medcraveonline.com Experimental models of acute hemorrhagic pancreatitis, often induced by substances like sodium taurocholate, replicate the key features of the human disease, including hemorrhage, necrosis, and multi-organ failure. medcraveonline.commdpi.com

IS-741 has been evaluated in various animal models of severe acute pancreatitis. medcraveonline.comnih.gov The compound has been shown to inhibit cell adhesion in vitro and neutrophil activity in vivo. nih.gov This action is believed to interrupt a vicious cycle of inflammation. nih.gov By inhibiting neutrophil infiltration into the pancreas and other vital organs, IS-741 was found to limit the expansion of pancreatic lesions and prevent the progression to multiple organ failure. nih.gov Studies have reported that IS-741 improved survival rates in several animal species with severe acute pancreatitis. medcraveonline.comnih.gov The mechanism is thought to involve the reduction of pancreatic hemorrhage and necrosis by blocking neutrophil extravasation. medcraveonline.commedcraveonline.com

Chronic pancreatitis is characterized by persistent inflammation leading to fibrosis and loss of pancreatic function. nih.gov The model induced by dibutyltin (B87310) dichloride in rats effectively mimics these features, including excessive leukocyte infiltration and fibrosis. nih.govresearchgate.net

In this model, IS-741 was investigated for its ability to inhibit the progression of pancreatic fibrosis. nih.gov Histological evaluations at 14 and 28 days showed that IS-741 treatment inhibited pancreatic fibrosis and decreased the number of ED1-positive cells (macrophages) and α-smooth muscle actin (α-SMA)-positive cells (activated pancreatic stellate cells). nih.gov Biochemical analysis supported these findings, revealing that the intrapancreatic expression of cytokines, chemokines, and α-SMA was also decreased in the treated group. nih.gov Interestingly, in vitro experiments showed that IS-741 had no direct effect on the proliferation, α-SMA expression, or collagen synthesis of pancreatic stellate cells (PSCs). nih.gov These results suggest that IS-741's anti-fibrotic effect is indirect, stemming from its ability to suppress macrophage infiltration, which is crucial for the subsequent development of pancreatic fibrosis. nih.gov

Table 3: Research Findings in Dibutyltin Dichloride-Induced Chronic Pancreatitis

Parameter Observation with IS-741 Treatment Reference
Pancreatic Fibrosis Inhibited nih.gov
ED1-positive cells (macrophages) Decreased number nih.gov
α-SMA-positive cells Decreased number nih.gov
Intrapancreatic Cytokines/Chemokines Decreased expression nih.gov
Intrapancreatic α-SMA Decreased expression nih.gov

| Direct effect on PSCs (in vitro) | No effect on proliferation or activation | nih.gov |

Models of Lung Injury: Bleomycin-Induced Pulmonary Fibrosis

Bleomycin-induced pulmonary fibrosis is a widely used experimental model that recapitulates key aspects of human idiopathic pulmonary fibrosis, including excessive inflammatory cell infiltration and subsequent fibrosis. nih.govplos.orgcriver.com

The efficacy of IS-741 was tested in a murine model of lung injury induced by the intratracheal instillation of bleomycin. nih.gov Treatment with IS-741 resulted in a significant reduction in both the hydroxyproline (B1673980) content, a biochemical marker of collagen deposition, and the fluid content in the lungs on day 28. nih.gov Histological examination confirmed that the degree of lung injury and fibrosis was reduced in the mice that received IS-741. nih.gov

Further investigation into the early inflammatory phase revealed that on day 7, administration of IS-741 caused a significant reduction in the total number of cells, monocyte chemoattractant protein (MCP)-1, and cysteinyl leukotriene (cysLTs) levels in the bronchoalveolar lavage fluid. nih.gov Notably, a significant reduction in hydroxyproline content was also observed even when IS-741 treatment was initiated on day 14, after the initial inflammatory phase. nih.gov These findings indicate that IS-741 exerts an inhibitory effect on both the inflammatory and fibrotic phases of bleomycin-induced lung injury, potentially by repressing mediators like MCP-1 and cysLTs. nih.govniph.go.jp

Table 4: Effects of IS-741 on Bleomycin-Induced Pulmonary Fibrosis in Mice

Parameter Finding in IS-741 Treated Group Reference
Lung Hydroxyproline Content (Day 28) Significantly lower nih.gov
Lung Fluid Content (Day 28) Significantly lower nih.gov
Histological Lung Injury/Fibrosis Reduced nih.gov
Total Cells in BALF (Day 7) Significant reduction nih.gov
MCP-1 in BALF (Day 7) Significant reduction nih.gov

| Cysteinyl Leukotrienes in BALF (Day 7) | Significant reduction | nih.gov |

Models of Biliary Carcinogenesis (Syrian Hamsters)

To study the chemopreventive potential of IS-741 on biliary tract cancer, a model using Syrian hamsters was employed. nih.govresearchgate.net In this model, carcinogenesis is initiated by N-nitrosobis(2-oxopropyl)amine (BOP) following a cholecystoduodenostomy, a procedure known to induce chronic inflammation. nih.govresearchgate.netoup.com

Hamsters treated with a diet containing IS-741 showed a significant inhibition in the development and multiplicity of hepatobiliary adenocarcinomas compared to the control group. nih.govresearchgate.net The treatment also led to reduced proliferating cell nuclear antigen labeling indices in non-cancerous hepatobiliary tissues, indicating a suppression of cell proliferation. nih.govresearchgate.net

The anticancer effect of IS-741 was associated with significant inhibition of phospholipase A2 (PLA2) and myeloperoxidase (MPO) levels in both non-cancerous tissues of the extrahepatic biliary tract and liver, as well as in cancerous liver tissue. nih.govresearchgate.net Furthermore, IS-741 treatment reduced the production of prostaglandins (B1171923) (prostaglandin E2, 6-ketoprostaglandin F1α, and thromboxane (B8750289) B2) in non-cancerous hepatobiliary tissues. nih.govresearchgate.net The mechanism underlying these preventive effects is suggested to be related to the modulation of arachidonic acid metabolism and the suppression of neutrophil accumulation. nih.govresearchgate.net

Table 5: Chemopreventive Effects of IS-741 in a Hamster Biliary Carcinogenesis Model

Parameter Observation with IS-741 Treatment Reference
Development of Adenocarcinomas Significantly inhibited nih.govresearchgate.net
Multiplicity of Adenocarcinomas Significantly inhibited nih.govresearchgate.net
Proliferating Cell Nuclear Antigen (PCNA) Index Reduced in non-cancerous tissue nih.govresearchgate.net
Phospholipase A2 (PLA2) Activity Significantly inhibited nih.govresearchgate.net
Myeloperoxidase (MPO) Activity Significantly inhibited nih.govresearchgate.net

| Prostaglandin (PG) Production | Reduced in non-cancerous tissue | nih.govresearchgate.net |

Postoperative Inflammation Models (e.g., Intestinal Muscularis Externa)

Postoperative ileus (POI) is a common complication following abdominal surgery, characterized by a temporary cessation of gastrointestinal motility. jnmjournal.org A key factor in the development of POI is a localized inflammatory response within the intestinal muscularis externa, the smooth muscle layer of the intestine, which is triggered by surgical manipulation. nih.govavma.org This inflammatory cascade begins with the activation of resident macrophages within the muscularis, leading to the release of pro-inflammatory mediators. jnmjournal.orgnih.gov This initial response is followed by the recruitment of circulating leukocytes, primarily neutrophils and monocytes, into the tissue, which further disrupts normal muscle function. jnmjournal.org

Preclinical research has utilized animal models of POI to investigate potential therapeutic agents that can mitigate this inflammatory response. A common method for inducing POI in these models is the gentle manipulation of the intestine during surgery. jnmjournal.orgnih.gov Fuzapladib (B1674294), also known by its development code IS-741, has been examined in such a mouse model of POI. nih.govresearchgate.net In these studies, postoperative inflammation is induced through standardized intestinal manipulation, and the subsequent effect of the compound on inflammatory cell infiltration and gastrointestinal transit is assessed. nih.gov The intestinal muscularis externa serves as the primary site of investigation, as it is the locus of the inflammation that drives the pathogenesis of POI. jnmjournal.orgnih.gov

Methodological Considerations in Preclinical Studies

Assessment of Inflammatory Cell Infiltration (e.g., Neutrophils, Polymorphonuclear Cells)

A critical component in evaluating the efficacy of anti-inflammatory agents like IS-741 in preclinical models is the quantitative assessment of inflammatory cell infiltration into the affected tissue. The primary immune cells involved in the acute phase of intestinal inflammation are neutrophils, also referred to as polymorphonuclear cells (PMNs), and macrophages. clinical-laboratory-diagnostics.comdynamed.com

In studies involving IS-741 and its derivatives, several methods are employed to measure the extent of this cellular influx. Immunohistochemistry is a common technique, using specific antibodies to identify and count different cell types. For instance, anti-CD68 immunostaining is used to detect macrophages. nih.gov

In a mouse model of postoperative ileus, Fuzapladib (IS-741) was found to significantly suppress the accumulation of macrophages in the myenteric plexus of the ileum. nih.govresearchgate.net However, in the same model, the compound did not sufficiently inhibit the infiltration of neutrophils into the ileal muscularis externa. nih.govresearchgate.net

Conversely, in a rat model of dextran sulfate sodium (DSS)-induced colitis, treatment with IS-741 resulted in a marked attenuation of inflammatory cell infiltration into both the mucosa and submucosa. nih.gov One mechanism identified for this effect was the significant reduction of Mac-1 (CD11b/CD18) expression on blood neutrophils, an adhesion molecule crucial for their migration to inflammatory sites. nih.govjst.go.jp

The following table summarizes the reported effects of IS-741/Fuzapladib on inflammatory cell infiltration in different preclinical models.

ModelTarget TissueCell TypeAssessment MethodFindingCitation
Postoperative Ileus (Mouse) Ileal Muscularis ExternaMacrophagesAnti-CD68 ImmunostainingSignificantly suppressed accumulation nih.gov
Postoperative Ileus (Mouse) Ileal Muscularis ExternaNeutrophilsMyeloperoxidase (MPO) StainingInfiltration not sufficiently inhibited nih.gov
DSS-Induced Colitis (Rat) Colon Mucosa & SubmucosaInflammatory Cells (general)Histological ExaminationMarked attenuation of infiltration nih.gov
DSS-Induced Colitis (Rat) Blood NeutrophilsNeutrophilsFACS AnalysisSignificantly reduced Mac-1 expression nih.gov

Histopathological and Biochemical Markers of Disease Progression

To assess disease progression and the therapeutic effect of IS-741, preclinical studies rely on a combination of histopathological and biochemical markers. nih.gov These markers provide quantitative and qualitative data on the extent of inflammation and tissue damage. gutnliver.org

Histopathological Markers: Histological examination of tissue sections is a cornerstone of these assessments. In a rat model of DSS-induced colitis, treatment with IS-741 led to a significant reduction in the mucosal damage score. nih.gov This scoring is typically based on the microscopic evaluation of features such as epithelial damage, crypt distortion, and the extent of inflammatory cell infiltration. nih.gov Macroscopic changes are also evaluated, including colon length and wet weight; in the DSS-colitis study, the IS-741-treated group had significantly longer colons and lower colon wet weights compared to the control group, indicating a reduction in inflammation and edema. nih.gov

Biochemical Markers: Biochemical markers provide a molecular measure of the inflammatory process. Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in tissue homogenates is widely used as a biochemical index of neutrophil infiltration. nih.gov In the DSS-induced colitis model, IS-741 significantly reduced mucosal MPO activity, corroborating the histological findings of decreased inflammatory cell infiltration. nih.gov In other inflammatory models, such as bleomycin-induced lung injury, IS-741 has also been shown to reduce the absolute number of total inflammatory cells and levels of specific chemokines like monocyte chemoattractant protein (MCP)-1 in bronchoalveolar lavage fluid. researchgate.net

The table below details the key histopathological and biochemical markers that were improved by IS-741 treatment in a preclinical colitis model.

Marker TypeSpecific MarkerEffect of IS-741 TreatmentCitation
Macroscopic Body WeightIncreased (Healthy Gain) nih.gov
Colon Wet WeightSignificantly Lower nih.gov
Total Colon LengthSignificantly Longer nih.gov
Histopathological Mucosal Damage ScoreSignificantly Reduced nih.gov
Inflammatory Cell InfiltrationMarkedly Attenuated nih.gov
Biochemical Mucosal Myeloperoxidase (MPO) ActivitySignificantly Reduced nih.gov

Structure Activity Relationship Sar Studies of Is 741 Sodium

Elucidation of Key Structural Moieties for Biological Activity

The development of IS-741 sodium stemmed from systematic research into novel N-(2-sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide derivatives. nih.gov These studies aimed to identify the optimal chemical features for potent anti-pancreatitis activity, which led to the selection of IS-741 as a lead compound due to its superior performance. nih.govkarger.comprimescholars.com

The trifluoromethylpyridine (TFMP) core is a critical pharmacophore in IS-741. The biological activities of compounds containing this moiety are attributed to the unique physicochemical properties conferred by both the fluorine atoms and the nitrogen-containing pyridine (B92270) ring. researchgate.nettargetmol.com The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, which can enhance binding affinity to biological targets and improve metabolic stability. targetmol.comgoogle.com The pyridine ring itself offers advantages over a corresponding benzene (B151609) (benzotrifluoride) structure, including altered hydrophobicity and the potential for specific hydrogen bonding interactions, which can lead to novel or enhanced biological activity. targetmol.com In the development of related compounds, the substitution of a phenyl group with a TFMP moiety was found to be a key factor in achieving desired biological effects. researchgate.net

The ethylsulfonyl group and the cyclohexanecarboxamide (B73365) moiety were identified as optimal substituents through the systematic evaluation of various N-(2-sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide derivatives. nih.govprimescholars.commedcraveonline.com The initial SAR studies, which screened numerous analogs with different acyl (carboxamide) and sulfonyl groups, concluded that the combination present in IS-741 provided the highest therapeutic efficacy in models of acute pancreatitis, primarily through potent PLA2 inhibition. nih.gov The cyclohexyl group in the carboxamide moiety and the ethyl group in the sulfonamide part were found to be crucial for this high level of activity. nih.govprimescholars.com

Table 1: Influence of Key Moieties on Biological Activity
Structural MoietyKey Contribution to Biological ActivityReference
Pyridine RingProvides a core scaffold with unique electronic and hydrogen bonding properties compared to a simple benzene ring. targetmol.com
Trifluoromethyl GroupActs as a strong electron-withdrawing group, enhancing metabolic stability and target binding affinity. targetmol.comgoogle.com
Ethylsulfonyl GroupDetermined to be an optimal substituent for high PLA2 inhibitory activity through SAR studies. nih.gov
Cyclohexanecarboxamide MoietyIdentified as the superior acyl group for potent anti-pancreatitis effects in derivative screening. nih.govprimescholars.com

The formulation of IS-741 as a monosodium salt is a deliberate modification to improve its biopharmaceutical properties. karger.comdvm360.com The free acid form of fuzapladib (B1674294) has limited aqueous solubility. Converting it to the monosodium salt significantly enhances its solubility, which is a critical factor for achieving effective concentrations in the body, particularly for intravenous administration. karger.comceva.us Research comparing the crystalline free acid (anhydrate) with the sodium salt (fuzapladib sodium) showed that the sodium salt form readily converts to a monohydrate, highlighting differences in their solid-state properties. ceva.us Studies on oral formulations have further underscored the need for enhanced dissolution; a nanocrystal solid dispersion of the free acid was developed to improve oral bioavailability, achieving higher plasma concentrations more rapidly than the standard crystalline free acid. ceva.us This demonstrates that improving the dissolution characteristics, a primary benefit of the monosodium salt form, is essential for the biological performance of the compound. karger.comceva.us

Chemical Modifications and Their Impact on Target Engagement

This compound's therapeutic effects are derived from its ability to engage with multiple targets, namely inhibiting PLA2 and LFA-1 activation. The chemical structure was optimized to achieve this dual activity.

IS-741 was originally developed as a potent PLA2 inhibitor. rackcdn.com The foundational research involved the synthesis and evaluation of a series of novel N-(2-sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide derivatives. nih.govkarger.com The derivatization strategy focused on modifying the substituents attached to the core aminopyridine scaffold.

Acyl Group Modification: Various carboxamide groups were synthesized and tested. The research concluded that the cyclohexanecarboxamide moiety was a key structural feature for potent activity against PLA2 and for conferring anti-pancreatitis effects. nih.govprimescholars.com

Sulfonyl Group Modification: Different alkylsulfonyl groups were evaluated. The ethylsulfonyl group was identified as the optimal choice for maximizing inhibitory potency. nih.gov

This systematic process of chemical modification led directly to the selection of IS-741 as the compound with the most promising profile for PLA2 inhibition among the tested derivatives. nih.gov

Table 2: Derivatization Impact on PLA2 Inhibition
Modification SiteDerivative Type ExploredOptimal Moiety in IS-741OutcomeReference
Carboxamide (Acyl) GroupVarious aliphatic and cyclic amidesCyclohexanecarboxamideMaximized anti-pancreatitis activity nih.govprimescholars.com
Sulfonylamino GroupVarious alkylsulfonyl groupsEthylsulfonylHigh inhibitory potency against PLA2 nih.gov

In addition to its effects on PLA2, IS-741 is a potent inhibitor of LFA-1 activation, a critical step in the process of leukocyte adhesion and migration to inflammatory sites. todaysveterinarypractice.comresearchgate.net This mechanism is considered central to its anti-inflammatory effects in conditions like acute pancreatitis.

SAR studies indicate that IS-741's inhibitory action is directed at the leukocytes themselves, rather than the endothelial cells they adhere to. nih.gov Research on the interaction between IS-741 and human promyelocytic leukemia (HL-60) cells showed that the compound significantly inhibited their adhesion to human umbilical vein endothelial cells (HUVEC). nih.gov Further investigation revealed that IS-741 did not alter the expression of key adhesion molecules (ICAM-1, VCAM-1, ELAM-1) on the endothelial cells. nih.gov This suggests that the compound's structure is optimized to interact with targets on the leukocyte, specifically affecting adhesion molecules within the β2 integrin family, which includes LFA-1. nih.gov By inhibiting the activation of LFA-1, the compound prevents the conformational changes required for high-affinity binding to its ligand, ICAM-1, thereby blocking neutrophil extravasation.

Translational Potential of Is 741 Sodium in Preclinical Disease Models

Anti-inflammatory Efficacy in Systemic and Organ-Specific Inflammatory Conditions

IS-741 sodium has shown considerable anti-inflammatory effects in preclinical studies across both systemic and organ-specific inflammatory conditions. nih.govoncotarget.com Its primary action involves inhibiting the infiltration of inflammatory cells into affected tissues. nih.govnih.gov

In a rat model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), oral administration of IS-741 resulted in marked attenuation of disease severity. nih.govnih.gov Treated rats exhibited reduced weight loss, decreased colon weight, and longer colon length compared to the control group. nih.gov Histological analysis revealed a significant reduction in inflammatory cell infiltration into the mucosa and submucosa, leading to a lower mucosal damage score. nih.gov Furthermore, IS-741 treatment significantly decreased mucosal myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. nih.gov

The efficacy of IS-741 has also been demonstrated in models of acute pancreatitis. nih.govmedcraveonline.com In these studies, IS-741 inhibited the magnification of pancreatic lesions and prevented the progression to multiple organ failure. nih.gov This protective effect is attributed to the inhibition of neutrophil infiltration into the pancreas and other vital organs, thereby interrupting the inflammatory cascade. nih.gov

A study on postoperative ileus (POI) in a mouse model showed that fuzapladib (B1674294) (the active form of this compound) effectively suppressed the increase in macrophage numbers in the ileal myenteric plexus. nih.gov While it did not fully resolve the delayed gastrointestinal transit associated with POI, its ability to inhibit macrophage infiltration suggests its potential as a therapeutic agent for managing post-surgical inflammation. nih.gov

The table below summarizes the key findings from preclinical studies on the anti-inflammatory efficacy of this compound.

Preclinical Model Key Findings Reference
Dextran Sulfate Sodium (DSS)-Induced Colitis (Rat)Attenuated inflammatory cell infiltration, reduced mucosal damage, and decreased myeloperoxidase activity. nih.gov
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Ileitis (Rat)Inhibited neutrophil infiltration and reduced myeloperoxidase (MPO) activity and mucosal IL-8 levels. medchemexpress.com
Acute Pancreatitis (Various species)Inhibited pancreatic lesion magnification and progression to multiple organ failure. nih.gov
Postoperative Ileus (Mouse)Suppressed the increase in macrophage numbers in the ileal myenteric plexus. nih.gov

Modulation of Cellular Adhesion and Migration in Inflammatory Responses

This compound exerts its anti-inflammatory effects primarily by modulating the processes of cellular adhesion and migration. medchemexpress.comnih.gov It is an inhibitor of leukocyte function-associated antigen-1 (LFA-1) activation, a critical adhesion molecule expressed on leukocytes. nih.gov LFA-1 plays a pivotal role in the migration and infiltration of these cells into sites of inflammation. nih.gov

The mechanism involves the adherence of LFA-1 on leukocytes to intercellular adhesion molecule-1 (ICAM-1) on vascular endothelial cells, a process stimulated by chemokines and cytokines. nih.gov By inhibiting the activation of LFA-1, IS-741 effectively blocks this interaction, thereby preventing leukocytes from migrating out of blood vessels and into inflamed tissues. nih.gov

In vitro studies have confirmed this mechanism. For instance, fuzapladib significantly inhibited the adhesion of HL-60 cells (a human leukemia cell line) to human umbilical vein endothelial cells (HUVEC) that were stimulated with lipopolysaccharide (LPS). medchemexpress.commedchemexpress.com

Furthermore, in a rat model of DSS-induced colitis, FACS analysis revealed that IS-741 significantly reduced the expression of Mac-1 (another adhesion molecule) on blood neutrophils. nih.gov This suggests that part of IS-741's action may be associated with its inhibitory effects on Mac-1 expression, which, in conjunction with blocking LFA-1, contributes to the inhibition of neutrophil adhesion to endothelial cells. nih.gov

The table below details the effects of this compound on cellular adhesion and migration.

Cellular Process Effect of this compound Mechanism Reference
Leukocyte AdhesionInhibitionBlocks the activation of Leukocyte Function-Associated Antigen-1 (LFA-1). medchemexpress.comnih.gov
Leukocyte MigrationInhibitionPrevents leukocytes from migrating from blood vessels into inflamed tissues. medchemexpress.comnih.gov
Mac-1 ExpressionReductionDecreases the expression of Mac-1 on blood neutrophils. nih.gov
HL-60 cell adhesion to HUVECInhibitionSignificantly inhibits adhesion under lipopolysaccharide (LPS) stimulation. medchemexpress.commedchemexpress.com

Implications for Modulating Eicosanoid Pathways in Disease Pathogenesis

This compound's mechanism of action also has implications for the modulation of eicosanoid pathways, which are central to the inflammatory process. medchemexpress.com Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are lipid mediators derived from arachidonic acid and play a crucial role in inflammation. nih.govwikipedia.org

IS-741 has been identified as a phospholipase A2 (PLA2) inhibitor. medchemexpress.commedchemexpress.com PLA2 is a key enzyme that releases arachidonic acid from cell membrane phospholipids, the initial step in the synthesis of most eicosanoids. nih.gov By inhibiting PLA2, IS-741 can potentially reduce the production of a wide range of pro-inflammatory eicosanoids.

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are the two major enzymatic routes for metabolizing arachidonic acid. mdpi.comfrontiersin.org The COX pathway leads to the production of prostaglandins and thromboxanes, while the LOX pathway generates leukotrienes and lipoxins. mdpi.comfrontiersin.org Prostaglandins are involved in vasodilation, fever, and pain, while leukotrienes are potent chemoattractants for inflammatory cells and promote bronchoconstriction and increased vascular permeability. oup.commedicalnewstoday.comnih.gov

By inhibiting the initial step of arachidonic acid release, IS-741 can indirectly suppress both the COX and LOX pathways, leading to a broad-spectrum anti-inflammatory effect. This is in contrast to non-steroidal anti-inflammatory drugs (NSAIDs) which primarily inhibit the COX enzymes. koreamed.org The ability of IS-741 to modulate the entire eicosanoid cascade through PLA2 inhibition suggests its potential utility in a wide array of inflammatory conditions where these mediators are pathogenic. For example, in a rat model of colitis, IS-741 was shown to inhibit the synthesis of leukotriene B4 in the colon. dntb.gov.ua

Research Directions for Novel Therapeutic Strategies Based on this compound's Mechanism of Action

The unique mechanism of action of this compound opens up several avenues for future research and the development of novel therapeutic strategies.

Exploration in Additional Inflammatory and Autoimmune Disorders

Given its demonstrated efficacy in models of inflammatory bowel disease and pancreatitis, a logical next step is to explore the therapeutic potential of this compound in other inflammatory and autoimmune disorders. nih.govnih.govnih.govwebmd.com Conditions characterized by significant leukocyte infiltration, such as rheumatoid arthritis, psoriasis, and multiple sclerosis, represent promising areas for investigation. webmd.combetterhealth.vic.gov.au The pathogenesis of many autoimmune diseases involves the misdirected attack of immune cells on the body's own tissues, a process that could potentially be mitigated by inhibiting leukocyte migration with IS-741. frontiersin.org Further preclinical studies in relevant animal models of these diseases are warranted to assess its efficacy.

Combination Therapies with Other Anti-inflammatory Agents

Investigating the synergistic potential of this compound in combination with other anti-inflammatory agents could lead to more effective treatment regimens with potentially lower side effects. wjgnet.com For instance, combining IS-741 with corticosteroids or other immunosuppressants could allow for lower doses of each drug, thereby reducing their respective adverse effect profiles. betterhealth.vic.gov.aunih.gov Another approach could be to combine IS-741 with drugs that target different aspects of the inflammatory cascade, such as cytokine inhibitors or agents that promote the resolution of inflammation. wjgnet.com For example, a study on solid lipid nanoparticles delivering dexamethasone (B1670325) and cholesteryl butyrate (B1204436) showed a more than additive anti-inflammatory effect in both in vitro and in vivo models. wjgnet.com

Development of Analogs with Enhanced Target Selectivity or Potency

The development of analogs of this compound with enhanced target selectivity or potency is a promising area of research. nih.govnih.gov While IS-741 has shown a favorable profile, medicinal chemistry efforts could focus on modifying its structure to improve its affinity and specificity for LFA-1 or to enhance its inhibitory activity against PLA2. medchemexpress.commedchemexpress.com Structure-activity relationship (SAR) studies could guide the design of new compounds with improved pharmacokinetic and pharmacodynamic properties. nih.gov The goal would be to develop next-generation molecules that offer greater therapeutic efficacy with an even better safety margin, potentially by fine-tuning their interaction with specific inflammatory pathways. nih.govelifesciences.org

Q & A

Q. What is the primary mechanism of action of IS-741 sodium in inflammatory models, and how can researchers validate it experimentally?

this compound inhibits leukocyte adhesion by targeting LFA-1 activation, reducing neutrophil infiltration in conditions like colitis and pancreatitis . To validate this, researchers should:

  • Use flow cytometry to measure LFA-1 expression on neutrophils in vitro.
  • Quantify myeloperoxidase (MPO) activity in inflamed tissues (e.g., colon or pancreas) as a biomarker of neutrophil infiltration .
  • Compare outcomes with known anti-inflammatory agents (e.g., sulfasalazine) in DSS-induced colitis models .

Q. What experimental models are most appropriate for studying this compound’s efficacy?

  • In vivo : Dextran sulfate sodium (DSS)-induced colitis in rats (dose range: 1–100 mg/kg) , TNBS-induced ileitis , or canine acute pancreatitis models .
  • In vitro : HL-60 cell adhesion assays with HUVECs under LPS stimulation .
  • Key metrics : Histopathology (e.g., mucosal IL-8 levels, Mac-1-positive cell counts) and biochemical markers (e.g., MPO activity) .

Q. How can researchers ensure reproducibility in dosing and administration protocols for this compound?

  • Dosing : Optimize based on species-specific pharmacokinetics. For rats, 50 mg/kg orally for 7 days reduced TNBS-induced ileitis ; higher doses (100 mg/kg) paradoxically increased inflammation in colitis models .
  • Solubility : Use DMSO for in vitro studies (100 mg/mL solubility) and saline for in vivo administration .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail compound preparation, storage (-20°C for long-term stability), and purity validation .

Advanced Research Questions

Q. How do contradictory results in this compound’s efficacy across inflammation models inform experimental design?

IS-741 exhibits dose-dependent biphasic effects (e.g., 1 mg/kg vs. 100 mg/kg in DSS colitis) , suggesting researchers must:

  • Conduct pilot studies to identify optimal dosing windows.
  • Control for organ-specific responses (e.g., cPLA2 inhibition in pancreatitis vs. LFA-1 blockade in colitis) .
  • Use multivariate analysis to disentangle confounding factors (e.g., strain-specific immune responses).

Q. What methodologies resolve discrepancies between in vitro and in vivo findings for this compound?

  • In vitro-in vivo correlation (IVIVC) : Compare HL-60 adhesion assay results (1 µM IS-741 efficacy ) with tissue-specific bioavailability in animal models.
  • Pharmacodynamic modeling : Track drug distribution using radiolabeled IS-741 in target organs (e.g., pancreas vs. intestine).
  • Multi-omics integration : Pair transcriptomic data (e.g., IL-8 suppression ) with proteomic analysis of adhesion molecules (e.g., ICAM-1) .

Q. How can researchers optimize this compound’s therapeutic window in complex inflammatory cascades?

  • Combination therapy : Test synergies with thromboxane inhibitors (e.g., FOY) to amplify microcirculatory benefits in pancreatitis .
  • Temporal dosing : Administer IS-741 prophylactically (pre-inflammation) vs. therapeutically (post-onset) to assess window efficacy.
  • Biomarker stratification : Use mucosal IL-8 levels or MPO activity to subgroup responders vs. non-responders in preclinical trials .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

  • Nonlinear regression : Model biphasic dose curves (e.g., GraphPad Prism).
  • Post hoc tests : Apply Tukey’s HSD for inter-group comparisons (e.g., DSS vs. IS-741 cohorts ).
  • Power analysis : Ensure sample sizes ≥6/group to detect ≥30% effect sizes (α=0.05, β=0.2) .

Q. How should researchers address ethical and reproducibility standards in IS-741 studies?

  • ARRIVE guidelines : Report animal model details (e.g., strain, housing conditions).
  • Blinding : Randomize treatment allocation and blind histopathologists to reduce bias .
  • Data transparency : Publish raw datasets (e.g., MPO activity, cytokine levels) in repositories like Figshare .

Tables for Key Findings

Model Dose (mg/kg) Outcome Reference
DSS-induced colitis1↓ Inflammation (100 mm² lesion area)
TNBS-induced ileitis50↓ MPO activity, IL-8 levels
Canine acute pancreatitis10 (IV)↑ Survival, ↓ cPLA2 activity in pancreas

Critical Gaps and Future Directions

  • Mechanistic depth : Elucidate IS-741’s off-target effects via kinome-wide profiling.
  • Clinical translation : Develop biomarkers (e.g., PET imaging with 13C-methionine ) to monitor target engagement in human trials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.